

Application Note: Mechanistic Characterization of CDK7 Inhibition using YKL-01-116

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Compound of Interest

Compound Name: YKL-01-116
CAS No.: 1957202-71-9
Cat. No.: B611889

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Abstract

YKL-01-116 is a potent, cell-permeable, and irreversible covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Unlike first-generation inhibitors (e.g., THZ1) which exhibit off-target activity against CDK12 and CDK13, YKL-01-116 demonstrates superior selectivity for CDK7 by targeting a unique cysteine residue (Cys312) located outside the canonical ATP-binding pocket. This guide outlines the optimized protocol for utilizing YKL-01-116 in in vitro kinase assays, emphasizing the critical pre-incubation steps required to accurately quantify covalent engagement and time-dependent inhibition kinetics.

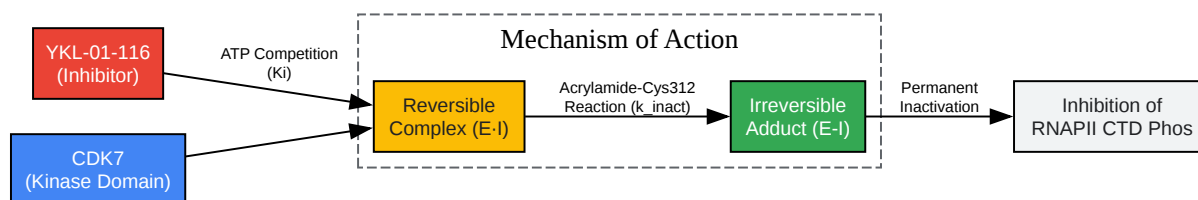
Compound Profile & Mechanism

- Compound Name: YKL-01-116 (also referred to as YKL-1-116)
- Target: CDK7 (in complex with Cyclin H and MAT1)
- Mechanism of Action: ATP-competitive binding followed by irreversible covalent modification of Cys312.

- Chemical Class: Pyrazolopyrimidine-based acrylamide.
- Potency: Biochemical IC_{50} = 7.6 nM (time-dependent).
- Selectivity: >100-fold selective for CDK7 over CDK12/13.

Structural Logic

YKL-01-116 contains an electrophilic acrylamide "warhead" positioned to react specifically with Cys312. This residue is unique to CDK7 among the CDKs (CDK12/13 lack this specific cysteine geometry), which underpins the compound's high selectivity.



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Figure 1: Kinetic mechanism of YKL-01-116. The inhibitor first binds reversibly (K_i) before forming a permanent covalent bond (k_{inact}) with Cysteine 312.

Experimental Design Strategy

The "Pre-Incubation" Imperative

Because YKL-01-116 is a covalent inhibitor, its apparent potency (IC_{50}) is dependent on the duration of exposure to the enzyme before the reaction is initiated with ATP.

- Standard Assay: Co-incubation of Enzyme, Inhibitor, and ATP. (May underestimate potency).
- Covalent Protocol (Recommended): Incubate Enzyme + Inhibitor for 30–60 minutes before adding ATP/Substrate. This allows the covalent bond to form, reflecting the true "target occupancy."

Buffer Considerations (The DTT Factor)

Standard kinase buffers contain DTT (Dithiothreitol) to maintain enzyme stability. However, high concentrations of DTT can act as a "sink" for acrylamide warheads, quenching the inhibitor before it binds the enzyme.

- Recommendation: Use ≤ 1 mM DTT. At this concentration, the specific proximity-driven reaction between YKL-01-116 and Cys312 is significantly faster than the non-specific reaction with free DTT. Alternatively, use TCEP (Tris(2-carboxyethyl)phosphine) which is less reactive toward acrylamides.

Detailed Protocol: Radiometric P81 Filter Binding Assay

This protocol is the gold standard for quantitative biochemical characterization.

Materials

Component	Specification	Recommended Source
Enzyme	Recombinant Human CDK7/Cyclin H/MAT1 complex	Carna Biosciences or SignalChem
Substrate	Biotinylated-RNAPII CTD peptide (YSPTSPS repeats) or Histone H1	Synthetic (e.g., Anaspec)
Inhibitor	YKL-01-116 (10 mM stock in DMSO)	MedKoo / Tocris
ATP	Ultra-pure ATP + [γ - 33 P]ATP (Specific Activity \sim 3000 Ci/mmol)	PerkinElmer
Buffer Base	HEPES pH 7.5, MgCl ₂ , EGTA, Triton X-100	Sigma

Reagent Preparation

- 1X Kinase Buffer:
 - 20 mM HEPES (pH 7.5)

- 10 mM MgCl₂[1][2][3]
- 1 mM EGTA
- 0.01% Triton X-100
- 1 mM DTT (Add fresh immediately before use).
- Substrate Solution: Dilute peptide substrate to 200 μM in 1X Kinase Buffer.
- Enzyme Solution: Dilute CDK7 complex to 2–5 nM in 1X Kinase Buffer.
- Inhibitor Dilution: Prepare 3-fold serial dilutions of YKL-01-116 in DMSO (1000x), then dilute 1:25 into Kinase Buffer to make a 40x working stock (4% DMSO).

Step-by-Step Workflow

Step 1: Enzyme-Inhibitor Pre-Incubation (Critical)

- Add 20 μL of Enzyme Solution (2–5 nM final) to wells of a polypropylene plate.
- Add 5 μL of 40x YKL-01-116 working stock.
- Incubate for 60 minutes at Room Temperature (22–25°C).
 - Note: This step drives the covalent bond formation (E + I → E-I).

Step 2: Reaction Initiation

- Prepare an ATP/Substrate Master Mix:
 - ATP (at K_m, typically 10–50 μM cold ATP).
 - [γ-³³P]ATP (0.5 μCi per well).
 - Substrate peptide (20 μM final).
- Add 25 μL of Master Mix to the pre-incubated enzyme plate.

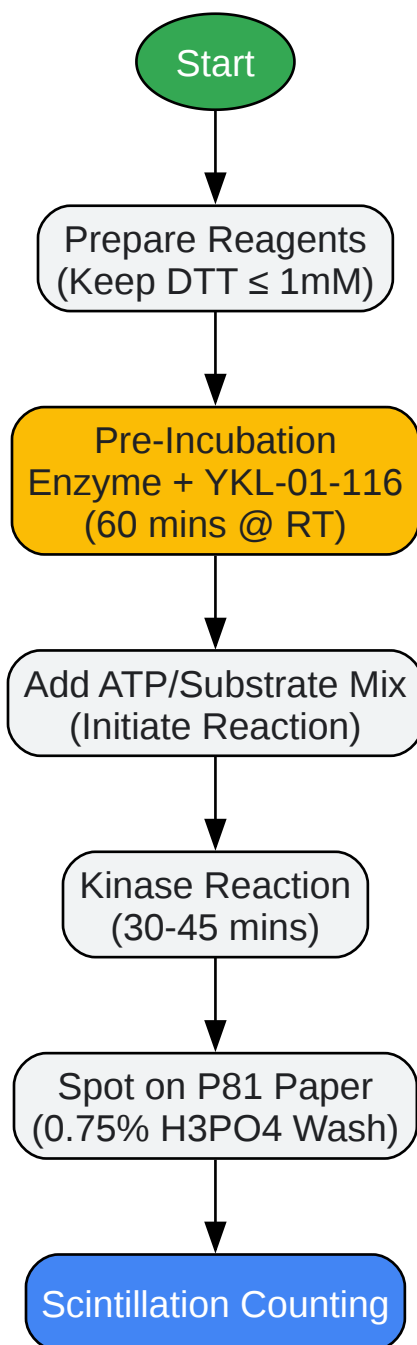
- Final Volume: 50 μ L. Final DMSO: 0.1%.

Step 3: Reaction & Termination

- Incubate for 30–45 minutes at Room Temperature.
 - Note: Ensure the reaction remains linear (consume <10% of ATP).
- Stop reaction by spotting 40 μ L of the mixture onto P81 phosphocellulose paper squares.

Step 4: Washing & Detection

- Immerse P81 papers in 0.75% Phosphoric Acid. Wash 3 times (10 mins each) with gentle agitation.
- Wash once with Acetone (5 mins) to dry.
- Transfer to scintillation vials, add cocktail, and read on a scintillation counter.



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Figure 2: Optimized workflow for YKL-01-116 radiometric kinase assay.

Data Analysis & Interpretation

IC₅₀ Calculation

Plot the fractional activity ($\text{CPM}_{\text{sample}} / \text{CPM}_{\text{DMSO_control}}$) against the log of YKL-01-116 concentration. Fit the data using a non-linear regression (4-parameter logistic equation):

Assessing Covalency (Time-Shift Assay)

To validate the covalent mechanism, perform the IC_{50} assay with two different pre-incubation times:

- T=0 min pre-incubation: Add ATP immediately after inhibitor.
- T=60 min pre-incubation: Standard protocol.
- Result: You should observe a significant left-shift (lower IC_{50}) in the 60-minute curve compared to the T=0 curve. This "IC₅₀ shift" confirms irreversible binding.

Troubleshooting & Optimization

Issue	Probable Cause	Solution
High Background	Non-specific binding of ATP to P81	Ensure P81 paper is washed thoroughly; use high-grade ATP.
No Inhibition	DTT Quenching	Check DTT age and concentration. Try TCEP or reduce DTT to 0.5 mM.
Low Signal	Inactive Enzyme	CDK7 is labile. Avoid freeze-thaw cycles.[4] Store at -80°C.
Poor Replicates	Pipetting Error / DMSO	Pre-mix inhibitor with buffer to avoid "DMSO shock" to the enzyme.

References

- Olson, C. M., et al. (2017). "Activation of the p53 Transcriptional Program Sensitizes Cancer Cells to Cdk7 Inhibitors." *Cell Reports*, 21(2), 467-481.
 - Primary characterization of YKL-01-116 structure, potency, and selectivity.

- Chemical Probes Portal. "YKL-01-116 Probe Characterization."
 - Verified potency data (7.6 nM)
- Kwiatkowski, N., et al. (2014). "Targeting transcription regulation in cancer with a covalent CDK7 inhibitor." *Nature*, 511, 616–620. Foundational methodology for THZ1/YKL series covalent kinase assays.

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